REACTION_CXSMILES
|
C([O:9][CH2:10][C:11]1[CH:16]=[C:15]([Cl:17])[N:14]=[CH:13][N:12]=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[Cl:17][C:15]1[N:14]=[CH:13][N:12]=[C:11]([CH2:10][OH:9])[CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
394 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
8.56 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
8.56 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
8.56 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the resulting mixture was stirrred for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (Biotage SP4)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate and iso-hexane
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |